Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
This compound contains a benzoate group, a bromomethyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. The benzoate group is a common moiety in organic chemistry and is often used as a leaving group in reactions. The bromomethyl group is a good electrophile and can participate in various reactions such as nucleophilic substitution. The tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
As mentioned earlier, the bromomethyl group can undergo nucleophilic substitution reactions, and the boronic ester can participate in Suzuki-Miyaura cross-coupling reactions . The exact reactions would depend on the reaction conditions and the reagents used.Scientific Research Applications
Synthesis and Structural Analysis
Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a derivative of boric acid ester, has been synthesized and structurally characterized. This compound and similar derivatives are obtained through multi-step substitution reactions. The structures are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Single crystal X-ray diffraction provides detailed crystallographic and conformational analysis. Density Functional Theory (DFT) calculations further support these findings, demonstrating consistency between the optimized molecular structures and the crystal structures (Huang et al., 2021).
Physicochemical Properties
The research on these compounds extends to exploring their physicochemical properties. DFT calculations have been employed to investigate aspects like molecular electrostatic potential and frontier molecular orbitals. Such studies reveal vital characteristics of the compounds, contributing to our understanding of their potential applications in various scientific domains (Huang et al., 2021).
Applications in Polymer Science
These compounds have significant applications in the field of polymer science. For instance, they are used in the synthesis of heterodifunctional polyfluorenes, which are crucial for creating bright and enduring fluorescence brightness in nanoparticles. These nanoparticles, displaying bright fluorescence emission, can have potential applications in fields like bioimaging and sensor technology (Fischer et al., 2013).
Role in Boron-Containing Derivatives Synthesis
The compound plays a role in synthesizing various boron-containing derivatives. These derivatives have applications ranging from potential therapeutic agents to materials for LCD technology and sensor technology. Their synthesis and characterization contribute to advancing research in organic chemistry and material science (Das et al., 2011).
Properties
IUPAC Name |
methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BBrO4/c1-14(2)15(3,4)21-16(20-14)12-7-6-10(13(18)19-5)8-11(12)9-17/h6-8H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIKWJORPDUKAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BBrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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